N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that features a trifluoromethyl group, a hydroxy group, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with the androgen receptor . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It can be inferred that the compound might interact with its target receptor and induce changes that could affect the function of the receptor .
Biochemical Pathways
Given its potential interaction with the androgen receptor, it might influence pathways related to androgen signaling .
Result of Action
Based on its potential interaction with the androgen receptor, it might influence the expression of genes regulated by this receptor .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the sulfonamide linkage, and the incorporation of the thiophene ring. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-carboxamide
- N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonyl chloride
Uniqueness
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group provides additional sites for interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S2/c1-9-2-7-13(22-9)23(20,21)18-8-12(19)10-3-5-11(6-4-10)14(15,16)17/h2-7,12,18-19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFYYGZGLKCEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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